N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a bicyclic heterocyclic compound featuring a benzo[d]thiazole scaffold fused to a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. Key structural features include:
- A 6-acetyl group on the tetrahydrothienopyridine ring.
- A pentanamide chain at position 2 of the thienopyridine moiety.
- A benzo[d]thiazol-2-yl substituent at position 3.
This compound belongs to a broader class of benzothiazole-tetrahydrothienopyridine hybrids, which have been explored for diverse biological activities, including kinase inhibition, DNA repair modulation, and cytokine production regulation .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-4-9-18(26)23-21-19(20-22-15-7-5-6-8-16(15)27-20)14-10-11-24(13(2)25)12-17(14)28-21/h5-8H,3-4,9-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURWKAFJDMKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the thieno[2,3-c]pyridine moiety . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide. These compounds have shown significant activity against various bacterial strains and fungi. For instance, research indicates that modifications in the benzothiazole structure can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-Cancer Properties
The compound has been investigated for its potential anti-cancer effects. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth . For example, compounds similar to this compound have been shown to target the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.
Neuroprotective Effects
Research has indicated that benzothiazole derivatives may possess neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce inflammation within the central nervous system .
Treatment of Neurodegenerative Disorders
Given their neuroprotective qualities, compounds like this compound are being explored as candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in these contexts .
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-step reactions starting from readily available precursors. Various synthetic routes have been optimized to improve yield and purity. The introduction of different substituents on the benzothiazole ring can lead to derivatives with enhanced biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
APE1 Inhibitors
Compound of Interest :
- Substituents: 6-acetyl, pentanamide.
Analog: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) :
- Substituents: 6-isopropyl, acetamide.
- Activity : Inhibits apurinic/apyrimidinic endonuclease 1 (APE1) with IC₅₀ values in the low µM range. Enhances alkylating agent cytotoxicity in HeLa cells.
- PK Profile : Good plasma and brain exposure in mice.
Key Differences :
- The pentanamide chain (vs. acetamide) increases lipophilicity, which could improve membrane permeability but reduce solubility.
VEGFR-2 Inhibitors
Analog :
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) and derivatives :
- Substituents: Nitrobenzothiazole, thiadiazol-thioacetamide chains.
- Activity : Potent VEGFR-2 kinase inhibition (IC₅₀ = 0.12–0.45 µM) and anti-proliferative effects in cancer cell lines.
- Structural Contrast : The absence of a thiadiazole-thioacetamide chain in the target compound suggests divergent binding modes to VEGFR-2.
TNF-α Production Inhibitors
Analogs: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives :
- Substituents: Varied aryl/alkyl groups.
- Activity : Inhibit LPS-stimulated TNF-α production in rat models. One compound showed efficacy in an adjuvant-induced arthritis model.
- Comparison : The target compound’s benzo[d]thiazole and pentanamide groups may sterically hinder interactions with TNF-α regulatory proteins compared to simpler analogs.
Benzothiazole Acetamide Derivatives
Analogs :
EU Patent EP3348550A1 compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) :
- Substituents: Trifluoromethyl, methoxyphenyl.
- Activity : Unspecified in evidence but likely optimized for solubility and target engagement.
- Contrast: The target compound’s tetrahydrothienopyridine core introduces conformational rigidity absent in patent derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: 6-Acetyl vs. Pentanamide vs. Acetamide: Longer acyl chains may improve pharmacokinetics (e.g., half-life) but reduce aqueous solubility .
- Biological Target Specificity: The tetrahydrothienopyridine core is critical for APE1 and TNF-α inhibition , while benzothiazole derivatives with thiadiazole chains favor VEGFR-2 targeting .
Unanswered Questions :
- The target compound’s exact mechanism and potency remain uncharacterized in the provided evidence.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on various studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine core. The synthesis typically involves multi-step reactions including condensation and cyclization techniques. Various synthetic pathways have been reported in literature, highlighting the versatility of benzothiazole derivatives in medicinal chemistry.
Antimicrobial Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit promising antimicrobial activities. For instance, compounds similar to this compound have shown significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL depending on structural modifications .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell cycle regulation. For instance, related compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range. This suggests that modifications in the benzothiazole structure can significantly enhance anticancer activity.
- In Vivo Studies : Animal models treated with benzothiazole derivatives demonstrated reduced tumor growth compared to control groups. These findings support the potential therapeutic applications of these compounds in oncology.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting that these compounds can trigger programmed cell death.
Q & A
Q. What are the key synthetic steps for preparing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide?
- The synthesis involves: (i) Cyclization to form the thieno[2,3-c]pyridine core via precursors like substituted thiophenes and nitriles. (ii) Functionalization with benzo[d]thiazol-2-yl and acetyl groups via nucleophilic substitution and acetylation. (iii) Final amidation with pentanoyl chloride.
- Critical parameters: Temperature (40–80°C), solvent polarity (DMF/THF), and pH control to minimize side reactions. Monitor progress via TLC and NMR .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : Assign proton environments and confirm regiochemistry (e.g., acetyl position).
- HRMS : Verify molecular weight (±2 ppm accuracy).
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C=N, ~1600 cm⁻¹) stretches.
- HPLC-UV : Assess purity (>95%) using C18 columns and λ=254 nm detection .
Q. How is the compound’s purity validated during synthesis?
- TLC : Track reaction progress using silica plates (ethyl acetate/hexane eluent).
- GC-MS : Detect volatile intermediates/by-products.
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. What biological targets are associated with this compound?
- Structural analogs inhibit enzymes like apurinic/apyrimidinic endonuclease 1 (APE1) with IC50 values in the µM range.
- Enhances cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cell assays. Validate via enzyme inhibition and cell viability studies .
Advanced Research Questions
Q. How can conflicting NMR data on regiochemistry be resolved?
- Use variable-temperature NMR to identify dynamic processes (e.g., ring-flipping).
- 2D NMR (COSY, NOESY) : Clarify spatial proximity of protons.
- X-ray crystallography : Refine structural models using SHELX for unambiguous assignment .
Q. What strategies improve yields in benzo[d]thiazol-2-yl substitution reactions?
- Optimize solvent polarity (e.g., DMF > THF) and use catalytic DMAP (10 mol%).
- Employ microwave-assisted synthesis (80°C, 30 min) for faster kinetics.
- Monitor real-time conversion via HPLC-MS to adjust stoichiometry .
Q. How does the acetyl group at position 6 influence bioactivity?
- The acetyl group enhances metabolic stability by reducing oxidative metabolism.
- Compare analogs (e.g., propionyl, benzoyl) via molecular docking to assess steric/electronic effects on target binding.
- Replace with deuterated acetyl to study metabolic pathways .
Q. How to address discrepancies in IC50 values across assay systems?
- Standardize assay conditions (e.g., ATP concentration, incubation time).
- Use surface plasmon resonance (SPR) for direct binding affinity measurements.
- Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Q. What mechanistic insights exist for enzyme inhibition?
Q. How to design analogs for improved pharmacokinetics?
- Introduce methoxy groups to modulate LogP (optimal range: 2–4).
- Incorporate prodrug moieties (e.g., ester linkages) for enhanced oral bioavailability.
- Test metabolic stability in liver microsome assays (human vs. murine) .
Q. What purification techniques resolve by-products with similar polarity?
- Preparative HPLC : Gradient elution (ACN/H2O + 0.1% TFA) at 10 mL/min.
- Countercurrent chromatography : Isohexane/ethyl acetate/water (5:5:3) for high-resolution separation.
- pH-controlled crystallization : Use ethanol/water mixtures at 4°C .
Q. How to validate target engagement in cellular models?
- RNA interference (siRNA) : Knock down putative targets and assess compound efficacy.
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the target enzyme.
- Chemical proteomics : Use clickable probes for pull-down assays .
Notes
- Structural analogs and methodologies are cross-referenced from peer-reviewed studies.
- Advanced questions emphasize mechanistic validation, data reconciliation, and translational optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
